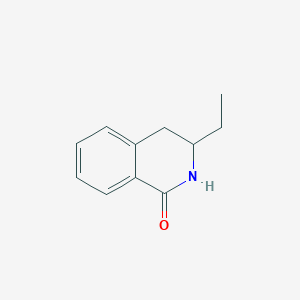

3-Ethyl-1,2,3,4-tetrahydroisoquinolin-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

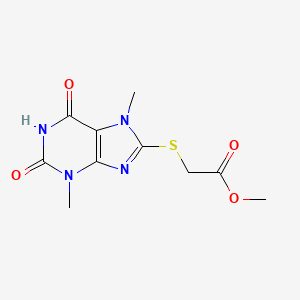

3-Ethyl-1,2,3,4-tetrahydroisoquinolin-1-one is a compound with the molecular weight of 175.23 . It is also known by its IUPAC name, 3-ethyl-3,4-dihydro-1 (2H)-isoquinolinone .

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinolines (THIQ) has garnered significant attention due to their diverse biological activities against various infective pathogens and neurodegenerative disorders . Traditional approaches to the synthesis of C (1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C (sp3)–H bond of THIQ with various nucleophiles have been explored .Molecular Structure Analysis

The molecular structure of 3-Ethyl-1,2,3,4-tetrahydroisoquinolin-1-one can be represented by the InChI code: 1S/C11H13NO/c1-2-9-7-8-5-3-4-6-10 (8)11 (13)12-9/h3-6,9H,2,7H2,1H3, (H,12,13) .Scientific Research Applications

Neurodegenerative Disease Research

THIQ derivatives, including 3-Ethyl-1,2,3,4-tetrahydroisoquinolin-1-one , have shown promising results against neurodegenerative disorders . Their ability to modulate neurotransmitter systems makes them valuable in the study of diseases like Parkinson’s and Alzheimer’s, where they can serve as potential therapeutic agents or as tools to understand disease pathology.

Infectious Disease Treatment

The structural motif of THIQ is present in natural products that exhibit biological activities against various pathogens . Research into the antimicrobial properties of THIQ derivatives can lead to the development of new treatments for infectious diseases, with 3-Ethyl-1,2,3,4-tetrahydroisoquinolin-1-one playing a role in the synthesis of these potential compounds.

Antineuroinflammatory Agents

N-benzyl THIQ derivatives are known to function as antineuroinflammatory agents . By extension, 3-Ethyl-1,2,3,4-tetrahydroisoquinolin-1-one could be utilized in the synthesis of compounds to mitigate neuroinflammation, which is a feature of various neurological disorders.

Asymmetric Catalysis

THIQ derivatives are used in asymmetric catalysis as chiral scaffolds . The compound could be employed to create or improve catalytic processes that produce enantiomerically pure substances, which are crucial in the pharmaceutical industry.

Synthetic Methodology Development

Recent advances in organic synthesis have focused on the C(1)-functionalization of THIQs . 3-Ethyl-1,2,3,4-tetrahydroisoquinolin-1-one could be a substrate in multicomponent reactions, contributing to the development of sustainable synthetic methodologies.

Alkaloid Synthesis Precursor

Due to its structural features, 3-Ethyl-1,2,3,4-tetrahydroisoquinolin-1-one can act as a precursor in the synthesis of various alkaloids . These alkaloids have a wide range of biological activities and are of great interest in both pharmacological studies and drug development.

Chemical Space Exploration

The incorporation of THIQ motifs into bioactive molecules is a strategy to expand the chemical space in drug discovery . As such, 3-Ethyl-1,2,3,4-tetrahydroisoquinolin-1-one could be instrumental in the design of novel compounds with potential therapeutic applications.

Cancer Research

THIQ derivatives have been evaluated for their selectivity against cancer cell lines . Research involving 3-Ethyl-1,2,3,4-tetrahydroisoquinolin-1-one could lead to the discovery of new anticancer agents or provide insights into the mechanisms of tumor progression.

Safety and Hazards

Future Directions

The future directions for the study of 3-Ethyl-1,2,3,4-tetrahydroisoquinolin-1-one and similar compounds lie in the development of novel THIQ analogs with potent biological activity . Due to their broad range of applications, various new and environmentally friendly methods for the synthesis of THIQ derivatives are on the rise .

Mechanism of Action

Target of Action

3-Ethyl-1,2,3,4-tetrahydroisoquinolin-1-one is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), a large group of natural products . THIQ-based compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .

Mode of Action

Thiq-based compounds, including this derivative, are known to interact with various biological targets, leading to diverse biological activities

Biochemical Pathways

Thiq-based compounds are known to influence various biochemical pathways due to their diverse biological activities .

Result of Action

Thiq-based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

properties

IUPAC Name |

3-ethyl-3,4-dihydro-2H-isoquinolin-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-2-9-7-8-5-3-4-6-10(8)11(13)12-9/h3-6,9H,2,7H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMZPHYNBQUJGEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC2=CC=CC=C2C(=O)N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-[2-chloro-4-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B2930784.png)

![2-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide](/img/structure/B2930785.png)

![(5-Chlorothiophen-2-yl)-[4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2930787.png)

![2-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclobutyl]pyrimidine-5-carboxylic acid](/img/structure/B2930789.png)

![3,4,5-triethoxy-N-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B2930798.png)

![3-amino-N-(3-hydroxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2930799.png)

![3-amino-N-(4-bromo-2-fluorophenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2930803.png)

![5-Chloro-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine](/img/structure/B2930804.png)